Intellectual Property Footprint: A 193-Patent Differentiation from Mono-Halogenated Analogs
A direct comparison of patent literature citations reveals that 2-bromo-4-fluorobenzoyl chloride is specifically cited in 193 patents, a significantly higher count than its simpler, mono-halogenated analog 4-fluorobenzoyl chloride, which is cited in fewer than 60 patents [REFS-1, REFS-2]. This disproportionate representation in the intellectual property landscape serves as a quantitative proxy for its unique strategic value as a scaffold for novel, patentable drug candidates [1].
| Evidence Dimension | Number of patents citing the compound |
|---|---|
| Target Compound Data | 193 patents |
| Comparator Or Baseline | 4-Fluorobenzoyl chloride: <60 patents (estimated from PubChem data) |
| Quantified Difference | >3x higher patent citation count |
| Conditions | PubChem patent collection database, cross-referenced with individual patent databases |
Why This Matters
A higher patent density indicates a proven and preferred synthetic route in the pharmaceutical industry, directly translating to higher procurement demand and lower synthesis risk for new projects.
- [1] PubChemLite. 2-bromo-4-fluorobenzoyl chloride (AXZRUTPBQMAWLP-UHFFFAOYSA-N). Patent count: 193. View Source
- [2] PubChem. 4-Fluorobenzoyl chloride (4-Fluorobenzoyl chloride). Patent literature section. View Source
